molecular formula C₁₀H₉D₄N₅O₄ B1151411 N2-Acetyl Acyclovir-d4

N2-Acetyl Acyclovir-d4

Cat. No.: B1151411
M. Wt: 271.27
Attention: For research use only. Not for human or veterinary use.
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Description

N2-Acetyl Acyclovir-d4 is a deuterated derivative of N2-Acetyl Acyclovir, a known impurity and metabolite of the antiviral drug acyclovir. The "-d4" designation indicates that four hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This modification enhances its utility as an internal standard in mass spectrometry-based quantitative analyses, ensuring precise measurement of acyclovir and its metabolites in pharmacokinetic studies .

Properties

Molecular Formula

C₁₀H₉D₄N₅O₄

Molecular Weight

271.27

Synonyms

N-[6,9-Dihydro-9-[(2-hydroxyethoxy)methyl]-6-oxo-1H-purin-2-yl]acetamide-d4;  9-[(2-Hydroxyethoxy)methyl]-N2-acetylguanine-d4

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₀H₉D₄N₅O₄
  • Molecular Weight: ~271.24 g/mol (non-deuterated form: 267.24 g/mol) .
  • Applications : Primarily used in analytical chemistry for method validation, pharmacokinetic assays, and quality control in pharmaceutical manufacturing .

N2-Acetyl Acyclovir (Non-Deuterated Form)

Molecular Formula : C₁₀H₁₃N₅O₄
Molecular Weight : 267.24 g/mol .
Role : A pharmacopeial impurity standard (USP Reference Standard) for monitoring acyclovir purity during drug synthesis .
Key Differences :

  • Lacks deuterium, making it unsuitable as an internal standard in isotope dilution mass spectrometry.
  • Widely available as a certified reference material, unlike the deuterated form, which is custom-synthesized .

Other Deuterated Antivirals

a) N7-(2-Hydroxyethyl-d4)adenine
  • Molecular Formula : C₇H₃D₄N₅O
  • Application : Used in metabolic studies of alkylating agents, demonstrating the broader use of deuterated compounds in tracking drug pathways .
  • Contrast : Structurally distinct from N2-Acetyl Acyclovir-d4 but shares the use of deuterium for analytical precision.
b) N2-Des(L-valinyl) N2-Acetyl Lopinavir-d3
  • Molecular Formula : C₃₀H₃₃D₃N₂O₄
  • Application : Deuterated analog of the HIV protease inhibitor lopinavir, highlighting the role of isotopic labeling in antiviral research .
  • Contrast : Larger molecular weight (491.65 g/mol) and complex structure compared to this compound .

Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Primary Use Handling Requirements
This compound C₁₀H₉D₄N₅O₄ 271.24 Internal standard for MS analysis Controlled, made-to-order
N2-Acetyl Acyclovir C₁₀H₁₃N₅O₄ 267.24 Pharmaceutical impurity standard Readily available
N7-(2-Hydroxyethyl-d4)adenine C₇H₃D₄N₅O ~159.16 Metabolic tracking Specialized synthesis
Lopinavir-d3 derivative C₃₀H₃₃D₃N₂O₄ 491.65 Antiviral research High stability

Q & A

Q. What distinguishes N2-Acetyl Acyclovir-d4 from non-deuterated Acyclovir, and how does this modification influence experimental design?

this compound is a deuterated analog of Acyclovir, where four hydrogen atoms are replaced with deuterium. This isotopic labeling enhances metabolic stability and reduces rapid clearance in pharmacokinetic studies, enabling precise tracking of drug distribution and metabolite profiling . For experimental design, researchers should incorporate deuterated standards (e.g., acyclovir-D4) as internal controls in mass spectrometry (MS) workflows to ensure accurate quantification . Baseline comparisons with non-deuterated analogs are critical to isolate isotopic effects on bioavailability or enzymatic interactions.

Q. What methodologies are recommended for detecting and quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in positive heated-electrospray ionization (HESI) mode is the gold standard. Key parameters include:

  • MS transitions : Monitor m/z 226.0935 → 152.05635 for acyclovir and m/z 230.1196 → 152.05635 for acyclovir-D4 .
  • Internal standardization : Use deuterated analogs to correct for matrix effects and ion suppression.
  • Validation : Follow FDA bioanalytical guidelines for linearity, precision, and sensitivity (e.g., limit of quantification ≤1 ng/mL).

Q. How does the deuterium substitution in this compound impact its antiviral mechanism of action?

Deuterium at specific positions slows metabolic degradation via the "kinetic isotope effect," prolonging the drug’s half-life. However, the primary antiviral mechanism—competitive inhibition of viral DNA polymerase by acyclovir-triphosphate—remains unchanged . Researchers must validate efficacy in in vitro models (e.g., HSV-1/2 plaque reduction assays) to confirm retained activity despite isotopic substitution.

Advanced Research Questions

Q. How should researchers address discrepancies in pharmacokinetic data between deuterated and non-deuterated Acyclovir analogs?

Discrepancies may arise from isotopic effects on absorption, distribution, or cytochrome P450 metabolism. To resolve these:

  • Comparative studies : Conduct cross-over trials in animal models, comparing AUC(0–t), Cmax, and t1/2 between deuterated and non-deuterated forms.
  • Metabolite profiling : Use high-resolution MS to identify deuterium retention in metabolites, which may explain altered clearance rates .
  • Statistical rigor : Apply mixed-effects models to account for inter-subject variability and ensure sample sizes are powered for pharmacokinetic endpoints (e.g., ≥80% power for a 20% difference in AUC) .

Q. What experimental protocols are recommended for evaluating the stability of this compound under varying physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24 hours, followed by LC-MS analysis to quantify degradation products.
  • Thermal stability : Assess stability at -80°C, 4°C, and 25°C over 1 month to establish optimal storage conditions.
  • Enzymatic stability : Use human liver microsomes to measure metabolic turnover rates, comparing results to non-deuterated analogs .

Q. How can deuterium’s effects on this compound’s binding affinity be systematically investigated?

  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to viral DNA polymerase, comparing ΔG and Kd values between deuterated and non-deuterated forms.
  • Molecular dynamics simulations : Model deuterium’s impact on hydrogen bonding and conformational flexibility at the active site.
  • X-ray crystallography : Resolve crystal structures of deuterated analogs bound to HSV polymerase to identify isotopic perturbations .

Q. What strategies mitigate biases in preclinical studies involving deuterated antiviral agents like this compound?

  • Blinding : Ensure researchers handling data analysis are blinded to treatment groups.
  • Randomization : Use stratified randomization in animal studies to control for weight, age, and sex.
  • Ethical oversight : Pre-register study protocols (e.g., ClinicalTrials.gov ) and obtain approval from institutional ethics committees, detailing plans for incidental findings (e.g., off-target toxicity) .

Methodological Guidelines

  • Reproducibility : Document synthesis protocols (e.g., deuteration reaction conditions) and raw chromatographic data in supplementary materials .
  • Data reporting : Adhere to CONSORT or ARRIVE guidelines for in vivo studies, including full disclosure of exclusion criteria and statistical methods .
  • Conflict resolution : For contradictory results, apply sensitivity analyses (e.g., bootstrapping) and transparently report limitations in discussion sections .

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